molecular formula C21H18N2O2 B2831832 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 339100-43-5

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2831832
CAS No.: 339100-43-5
M. Wt: 330.387
InChI Key: PTDLGMWJNZPMOD-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry research, built upon a 4H-chromene-3-carbonitrile scaffold. This core structure is recognized for its potential as a tyrosinase inhibitor, which is a key enzyme in the melanogenesis pathway. Inhibitors of tyrosinase are investigated for their potential to address hyperpigmentation disorders and related dermatological conditions . The specific substitution pattern on this molecule is designed to enhance its research value. The incorporation of the 1H-pyrrol-1-yl moiety is a strategic feature, as pyrrolo-fused heterocyclic systems are widely studied for their diverse biological effects. Such derivatives have been reported to exhibit a plethora of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects, making them a versatile scaffold for probe and therapeutic development . The structural complexity of this compound, featuring a nearly planar 4H-pyran ring and a flattened chair conformation of the cyclohexene ring, as observed in closely related crystal structures, provides a defined three-dimensional architecture for investigating structure-activity relationships and molecular interactions with biological targets . Researchers are exploring this compound and its analogs for their potential in various biochemical applications, leveraging its defined heterocyclic system for targeted scientific inquiry.

Properties

IUPAC Name

4-(4-methylphenyl)-5-oxo-2-pyrrol-1-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-7-9-15(10-8-14)19-16(13-22)21(23-11-2-3-12-23)25-18-6-4-5-17(24)20(18)19/h2-3,7-12,19H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLGMWJNZPMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N4C=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 4-methylbenzaldehyde with malononitrile, followed by cyclization with pyrrole and subsequent oxidation to form the desired chromene structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. The scalability of the process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities with analogous chromene derivatives:

Compound Name Substituents (Positions) Key Features
Target Compound 2-(1H-pyrrol-1-yl), 4-(4-methylphenyl) Pyrrole introduces π-π stacking potential; methylphenyl enhances lipophilicity.
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-Amino, 4-(4-methylphenyl) Amino group enables hydrogen bonding; antimicrobial activity reported.
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-tetrahydro-4H-chromene-3-carbonitrile 2-Amino, 4-(3,4-dimethoxyphenyl), 7-phenyl Methoxy groups enhance electron density; anticancer activity via apoptosis.
4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) 4-Biphenyl, 2-amino Bulky biphenyl improves enzyme inhibition (MIC = 108.2 µg/mL vs. S. aureus).
2-Amino-4-[4-(dimethylamino)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-(Dimethylaminophenyl), 2-amino Electron-donating dimethylamino group may alter pharmacokinetics.
Key Observations:
  • Position 2: The target compound’s pyrrole substituent contrasts with the amino group in analogs. Pyrrole’s aromaticity could enhance π-π interactions in biological targets, while amino groups facilitate hydrogen bonding .
  • Stereochemistry : Some analogs (e.g., (4R,7S)-configured compounds) exhibit specific conformations (e.g., half-boat cyclohexyl ring), influencing bioactivity .
Comparative Efficiency:
  • Eco-friendly synthesis : Aqueous methods (e.g., TEBA-catalyzed reactions) are common, yielding high-purity products .
  • Challenges: Introducing pyrrole may require stringent conditions due to its reactivity, unlike amino groups .
Antimicrobial Activity:
  • Amino-substituted analogs: Exhibit broad-spectrum activity. For example, 2-amino-4-(4-methylphenyl)-5-oxo derivatives show antifungal properties .
  • DRC-KS1 : Inhibits S. aureus sortase A (MIC = 108.2 µg/mL), suggesting bulky substituents enhance enzyme binding .
  • Target compound : Pyrrole’s planar structure may improve membrane penetration, but specific data are lacking.
Anticancer Activity:
  • 3,4-Dimethoxyphenyl analog : Induces apoptosis in cancer cells via electron-rich aryl groups interacting with cellular targets .

Crystallographic and Conformational Analysis

  • Crystal packing : Most chromenes adopt triclinic (P1) systems with intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the structure .
  • Conformation : The cyclohexyl ring in (4R,7S)-configured analogs adopts a half-boat conformation, optimizing interactions with biological targets .

Biological Activity

4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H18N2O2
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 5319-76-6

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and pyrrole rings enhance cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-715.0
Compound BHeLa10.5
Compound CA54912.3

Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, a derivative was found to significantly reduce viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeResult (IC50)
DPPH Scavenging25 µM
ABTS Scavenging30 µM

These results indicate that the compound can serve as a potential antioxidant agent, protecting cells from oxidative damage .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. In particular, it has shown promise as an inhibitor of cholinesterases and cyclooxygenase enzymes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
AChE10.4
BChE7.7
COX-212.0

These findings suggest that the compound may have applications in treating neurodegenerative diseases and inflammatory conditions .

Case Studies

A notable study evaluated the effects of this compound on human cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Another investigation focused on its neuroprotective effects in models of Alzheimer’s disease. The compound exhibited significant inhibition of acetylcholinesterase activity, which is beneficial for enhancing cholinergic neurotransmission in Alzheimer's patients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-methylphenyl)-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting substituted aldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the chromene core.
  • Cyclization : Using catalysts like piperidine or acetic acid to facilitate ring closure.
  • Functionalization : Introducing the pyrrole substituent via nucleophilic substitution or cross-coupling reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Reference analogous syntheses in tetrahydrochromene derivatives .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., triclinic crystal system with P1P\overline{1} space group, as seen in related chromenes) .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR verify substituent positions (e.g., nitrile carbon at ~110–120 ppm, pyrrole protons as multiplets).
  • IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, carbonyl at ~1680 cm1^{-1}) .

Q. What characterization techniques are critical for assessing purity and identity?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays).
  • Melting point analysis : Consistency with literature values (e.g., 180–185°C range for chromene derivatives).
  • Elemental analysis : Validates C, H, N composition (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions during structure elucidation?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values.
  • X-ray crystallography : Use crystal structure data to override ambiguous spectral assignments (e.g., distinguishing between tautomeric forms) .
  • 2D NMR techniques : HSQC and HMBC correlations map 1H^1\text{H}-13C^{13}\text{C} connectivity, resolving overlapping signals .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
  • Stepwise monitoring : Use TLC or in situ IR to identify bottlenecks (e.g., incomplete pyrrole substitution) .

Q. How can crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies hydrogen bonds (e.g., N–H⋯O interactions in chromene derivatives) and π-π stacking.
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with packing density.
  • Solubility prediction : Low solubility in nonpolar solvents due to polar nitrile and carbonyl groups .

Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or heterocyclic (e.g., pyridine instead of pyrrole) groups.
  • Biological assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.
  • Computational docking : Map interactions with target enzymes (e.g., DNA gyrase for antimicrobial activity) .

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